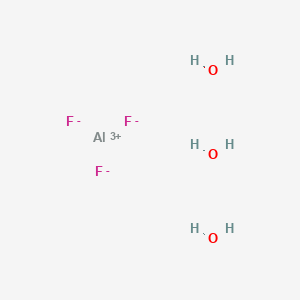

Aluminium trifluoride trihydrate

Vue d'ensemble

Description

Aluminium trifluoride trihydrate is an inorganic compound with a multitude of scientific research applications . It is used as an additive for the production of aluminum by electrolysis, to inhibit fermentation, and in the preparation of low index films . It also serves as a flux ingredient for the removal of magnesium in the refining of aluminum scrap .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known to be used as a catalyst in organic synthesis, a reagent in chemical analysis, and an electrolyte in electrochemical cells .Molecular Structure Analysis

The molecular formula of this compound is H6AlF3O3 . It has an average mass of 138.023 Da and a mono-isotopic mass of 138.008438 Da .Chemical Reactions Analysis

Aluminium fluoride complexes are used to study the mechanistic aspects of phosphoryl transfer reactions in biology . These reactions are of fundamental importance to cells, as phosphoric acid anhydrides such as adenosine triphosphate and guanosine triphosphate control most of the reactions involved in metabolism, growth, and differentiation .Physical And Chemical Properties Analysis

This compound is a colorless to white crystalline solid . It has a density of 1.914 g/cm3 . The molecular formula is H6AlF3O3, with an average mass of 138.023 Da and a mono-isotopic mass of 138.008438 Da .Applications De Recherche Scientifique

Aluminium Industry Applications : Aluminium trifluoride trihydrate is vital in the manufacture of aluminum and is used alongside sodium hexafluoroaluminate (cryolite). Anhydrous aluminum fluoride finds use in the production of fluoride glass and ceramics. Additionally, potassium tetrafluoroaluminate and potassium hexafluoroaluminate mixtures are used as brazing fluxes for making aluminum parts. New types of aluminates with significant commercial potential have also been developed (Conley, Shaikh, & Atwood, 2002).

Catalysis in Organic Reactions : Aluminium dodecyl sulfate trihydrate [Al(DS)3].3H2O has been used as a Lewis acid surfactant catalyst in water for the efficient Michael addition of indoles and pyrrole to alpha, beta-unsaturated electron-deficient compounds at room temperature (Firouzabadi, Iranpoor, & Nowrouzi, 2005).

Reduction Chemistry Catalysis : Aluminium compounds, including simple salts like halides or triflates, have been increasingly used in catalytic reduction processes, such as hydrogenation and hydrosilylation (Nikonov, 2017).

Flame Retardancy in Nanocomposites : Aluminium trihydrate has been combined with organoclays or carbon nanotubes to produce nanocomposites with sufficient flame retardant properties for industrial applications, such as in cable manufacturing (Beyer, 2006).

Lewis Acid Centers : Studies on triel trifluorides, including aluminum trifluoride, have shown that these compounds can form complexes with ligands, leading to a variety of geometric structures and electron charge shifts, which have implications for their reactivity and potential applications (Grabowski, 2014).

Aluminium Detection : A method for determining aluminum in samples using graphite furnace atomic absorption spectrometry with matrix modifiers, including aluminum trifluoride, has been developed (Nater, Burau, & Akeson, 1989).

Synthesis of Organic Compounds : Aluminium trifluoromethanesulfonate has been used as a catalyst for cycloisomerisation of unsaturated alcohols to produce cyclic ethers like rose oxide (Coulombel, Weïwer, & Duñach, 2009).

Aluminium Battery Technology : Aluminium trifluoride is explored in the context of aluminum-ion battery technology. For instance, AlxMnO2·nH2O synthesized through electrochemical transformation reaction has been used as a cathode material in aluminum-ion batteries with impressive electrochemical performance (Wu et al., 2019).

Mécanisme D'action

Target of Action

Aluminium trifluoride trihydrate primarily targets the production of aluminium by electrolysis . It is an important additive in this process, where it lowers the melting point to below 1000 °C and increases the conductivity of the solution .

Mode of Action

The compound interacts with its targets by being dissolved into the molten salt used in the electrolysis process . This interaction results in a decrease in the melting point and an increase in the conductivity of the solution, facilitating the production of aluminium .

Biochemical Pathways

This compound affects the electrolysis pathway in the production of aluminium . Its addition to the molten salt solution enhances the efficiency of the electrolysis process, leading to the successful extraction of aluminium .

Pharmacokinetics

It is known to be slightly soluble in water , which could potentially impact its bioavailability in aqueous environments.

Result of Action

The primary result of the action of this compound is the efficient production of aluminium through electrolysis . By lowering the melting point and increasing the conductivity of the solution, it facilitates the extraction of aluminium from aluminium oxide .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, its effectiveness in lowering the melting point and increasing the conductivity of the solution is enhanced at high temperatures, which are typical in the electrolysis process . Additionally, its action can be influenced by the presence of other compounds in the solution, such as cryolite .

Safety and Hazards

Aluminium trifluoride trihydrate may cause respiratory irritation, skin irritation, and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Analyse Biochimique

Biochemical Properties

Aluminium trifluoride trihydrate has been observed to bind to and activate heterotrimeric G proteins . This interaction has proven useful for studying G protein activation in vivo and elucidating the three-dimensional structures of several GTPases .

Cellular Effects

Its ability to bind to and activate G proteins suggests that it may influence cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves binding to G proteins, leading to their activation . This activation can influence the biochemical mechanism of GTP hydrolysis .

Propriétés

IUPAC Name |

aluminum;trifluoride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[F-].[F-].[F-].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.992 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)